4-Oxazolecarboxamide, 5-(4-methoxyphenyl)-
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Overview
Description
5-(4-Methoxyphenyl)oxazole-4-carboxamide: is a heterocyclic compound that features an oxazole ring substituted with a methoxyphenyl group at the 5-position and a carboxamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-Methoxyphenyl)oxazole-4-carboxamide typically involves the following steps:
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Formation of 5-(4-Methoxyphenyl)oxazole-4-carboxylic acid:
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Conversion to 5-(4-Methoxyphenyl)oxazole-4-carboxamide:
Industrial Production Methods:
Industrial production of 5-(4-Methoxyphenyl)oxazole-4-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
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Reduction:
- Reduction of the carboxamide group can yield the corresponding amine.
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Substitution:
- The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the development of new heterocyclic compounds.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its role in enzyme inhibition and protein binding.
Medicine:
- Explored for its potential as an anti-inflammatory and anticancer agent.
- Evaluated for its ability to modulate biological pathways involved in disease processes.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)oxazole-4-carboxylic acid
- 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
- 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxamide
Comparison:
- 5-(4-Methoxyphenyl)oxazole-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties compared to its carboxylic acid counterparts.
- The methoxy group at the 4-position of the phenyl ring enhances its lipophilicity and potential for membrane permeability, making it a valuable scaffold for drug development .
Properties
CAS No. |
89205-13-0 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-15-8-4-2-7(3-5-8)10-9(11(12)14)13-6-16-10/h2-6H,1H3,(H2,12,14) |
InChI Key |
NHBTUOYGZJNDAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)N |
Origin of Product |
United States |
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